4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole
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Overview
Description
4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a nitro group attached to a pyrazole ring
Mechanism of Action
Mode of Action
The compound could interact with its target in a variety of ways, such as by binding to a specific site on the protein, inhibiting its function, or altering its structure. The bromomethyl group, for example, is often involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway and affect the production of certain metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole typically involves the bromination of 1-methyl-3-nitro-1H-pyrazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Products include azidomethyl, cyanomethyl, or thiomethyl derivatives.
Reduction: The major product is 4-(aminomethyl)-1-methyl-3-nitro-1H-pyrazole.
Oxidation: The major product is 4-(bromomethyl)-1-carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 4-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole
- 4-(Iodomethyl)-1-methyl-3-nitro-1H-pyrazole
- 4-(Bromomethyl)-1-methyl-5-nitro-1H-pyrazole
Comparison:
- Reactivity: The bromomethyl group in 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole is more reactive towards nucleophiles compared to the chloromethyl and iodomethyl analogs due to the intermediate electronegativity of bromine.
- Stability: The compound is more stable than its iodomethyl analog but less stable than the chloromethyl analog.
- Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its balanced reactivity and stability.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHJHLKSJPGGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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